2,4-dichloro-N,N-diethyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}carbonyl)-1-benzenesulfonamide
Overview
Description
2,4-dichloro-N,N-diethyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}carbonyl)-1-benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various substituents, including dichloro, diethyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N,N-diethyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}carbonyl)-1-benzenesulfonamide typically involves multiple steps:
Formation of the benzenesulfonamide core: This can be achieved by sulfonation of a suitable benzene derivative.
Introduction of the dichloro groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed.
Attachment of the diethyl groups: Alkylation reactions using diethyl sulfate or similar reagents.
Incorporation of the piperazinyl and pyrazolyl groups: This involves nucleophilic substitution reactions where the piperazine and pyrazole derivatives are introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine moieties.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The dichloro groups can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,4-dichloro-N,N-diethyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}carbonyl)-1-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N,N-diethyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}carbonyl)-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloropyrimidine
- 2,4-dichlorophenoxyacetic acid
- 1,4-dichloro-2,5-dimethylbenzene
Uniqueness
What sets 2,4-dichloro-N,N-diethyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}carbonyl)-1-benzenesulfonamide apart from these similar compounds is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,4-dichloro-N,N-diethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27Cl2N5O3S/c1-4-27(5-2)31(29,30)19-10-16(17(21)11-18(19)22)20(28)26-8-6-25(7-9-26)14-15-12-23-24(3)13-15/h10-13H,4-9,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISCTBPGQRJECC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)N2CCN(CC2)CC3=CN(N=C3)C)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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